molecular formula C3H6N2O3 B1294780 Hydantoic acid CAS No. 462-60-2

Hydantoic acid

Cat. No.: B1294780
CAS No.: 462-60-2
M. Wt: 118.09 g/mol
InChI Key: KZVRXPPUJQRGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydantoic acid (C₃H₆N₂O₃), also known as N-carbamoylglycine or ureidoacetic acid, is a linear molecule composed of a glycine residue linked to a urea moiety via a methylene group. Its structure includes two functional groups: a carboxylic acid and a urea derivative, with the IUPAC name 2-(carbamoylamino)acetic acid . Key properties include:

  • Molecular weight: 118.09 g/mol
  • Solubility: Soluble in alkaline solutions, slightly soluble in alcohol, and insoluble in cold water .
  • Synthesis: Produced by heating glycine with urea in alkaline conditions or derived from uric acid .

This compound serves as a precursor to cyclic compounds like hydantoin and 2,5-oxazolidinedione under specific conditions (e.g., laser ablation) . It has applications in synthesizing hydantoin derivatives, which are used in pharmaceuticals and agrochemicals .

Preparation Methods

Reaction with Isocyanates

One of the most common methods for synthesizing hydantoic acid involves the reaction of amino acids or peptides with isocyanates. This process typically occurs in a biphasic system where an aqueous solution containing the amino compound is mixed with an organic solvent solution of the isocyanate.

  • Procedure :

    • Dissolve an amino compound (e.g., sodium glycinate) in water and maintain a basic pH (10-14).
    • Slowly add a solution of phenyl isocyanate in an organic solvent (e.g., ethyl acetate) to the stirred aqueous solution.
    • After the reaction, acidify the mixture to precipitate this compound.
  • Yields : The use of ethyl acetate as a solvent has shown yields up to 98%, while other solvents like ether yield approximately 76%.

Microwave-Assisted Synthesis

A more recent method involves microwave-assisted synthesis, which enhances reaction rates and yields compared to traditional heating methods.

  • Procedure :

    • Amino acids are converted into urea derivatives followed by cyclization using microwave irradiation.
    • This method eliminates the need for column chromatography and can produce hydantoins in yields ranging from 34% to 89% without toxic reagents.
  • Advantages : This approach aligns with green chemistry principles, reducing waste and improving energy efficiency.

Hydrolysis of Hydantoin

This compound can also be produced through the hydrolysis of hydantoin itself, which involves two steps:

  • Step 1 : Hydantoin is hydrolyzed into this compound.
  • Step 2 : Further hydrolysis leads to glycine production.

  • Conditions : Optimal conditions include a sodium hydroxide to hydantoin molar ratio of 1:3 at temperatures around 423.15 K over a total reaction time of approximately 6 hours, yielding glycine at rates up to 91%.

One-Step Synthesis in Trickle Bed Reactors

Another innovative method utilizes a trickle bed reactor for one-step synthesis of hydantoin from hydroxyacetonitrile, carbon dioxide, and ammonia.

  • Procedure :

    • Hydroxyacetonitrile is introduced into a trickle bed reactor along with carbon dioxide and ammonia at controlled flow rates.
    • The reaction occurs at temperatures between 40°C and 120°C for 2 to 5 hours.
  • Yield : This method achieves a maximum yield of about 74.85% after crystallization.

Method Yield (%) Conditions Advantages
Reaction with Isocyanates Up to 98% Basic medium, biphasic reaction High yield, straightforward
Microwave-Assisted Synthesis 34%-89% One-pot reaction under microwave Eco-friendly, no chromatography needed
Hydrolysis of Hydantoin Up to 91% NaOH ratio of 1:3, T = ~423 K Simple process, high glycine yield
One-Step Trickle Bed Reactor Up to 74.85% Flow rates controlled, T = 40-120°C Continuous process, moderate yield

Chemical Reactions Analysis

Types of Reactions: Hydantoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxalic acid and urea.

    Reduction: Various amino acids.

    Substitution: Esters and amides

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds
Hydantoic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives, particularly hydantoins, are known for their pharmacological properties, including anticonvulsant activity. For instance, phenytoin, a widely used anticonvulsant drug, is synthesized from this compound through several chemical transformations . The ability to modify the hydantoin structure allows for the development of new drugs with enhanced efficacy and reduced side effects.

2. Clinical Candidates
Recent studies have identified several clinical candidates derived from this compound that exhibit promising biological activities. For example, [^14C]-labeled hydantoin derivatives have been synthesized for use in drug metabolism studies and as potential inhibitors of tumor necrosis factor-alpha converting enzyme . These compounds are being explored for their therapeutic potential in treating inflammatory diseases.

Biochemical Applications

1. Glycine Production
this compound is involved in the hydrolysis process that produces glycine, an important amino acid. The hydrolysis of hydantoin to this compound and subsequently to glycine occurs under mild conditions, making it a safe and efficient method for glycine production . Research indicates that this process can achieve high yields (up to 91%) under optimal conditions (e.g., specific temperature and molar ratios) .

2. Enzymatic Pathways
The hydrolysis of this compound is catalyzed by specific enzymes such as dihydropyrimidinase and N-carbamoylase. Studies have demonstrated that mutations in these enzymes can significantly impact the efficiency of hydantoin hydrolysis, which has implications for metabolic engineering and biotechnological applications . Understanding these enzymatic pathways enhances our ability to manipulate biosynthetic routes for producing valuable compounds.

Environmental Applications

1. Biodegradation Studies
this compound and its derivatives are being studied for their potential role in biodegradation processes. Certain microbial strains utilize hydantoin as a nitrogen source, which can be harnessed for bioremediation efforts . This application is particularly relevant in the context of environmental sustainability and waste management.

2. Prebiotic Chemistry
The presence of this compound in extraterrestrial ice suggests its significance in prebiotic chemistry. Research into its formation and stability under various conditions contributes to our understanding of the origins of life on Earth and potentially elsewhere in the universe .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Synthesis of bioactive compounds (e.g., phenytoin)
Clinical Candidates Potential drug candidates for inflammatory diseases
Biochemical Applications Glycine production through hydrolysis
Enzymatic Pathways Role in metabolic engineering and biosynthetic routes
Environmental Science Biodegradation studies using microbial strains
Prebiotic Chemistry Insights into the origins of life based on extraterrestrial findings

Case Studies

  • Phenytoin Synthesis:
    A detailed study on the synthesis of phenytoin from this compound demonstrates various synthetic routes that improve yield and reduce environmental impact. This includes mechanochemical methods that eliminate the need for solvents .
  • Glycine Hydrolysis:
    Research focused on optimizing the hydrolysis conditions for converting hydantoin to glycine has established kinetic models that inform large-scale production processes, emphasizing safety and efficiency .
  • Microbial Utilization:
    Investigations into specific bacterial strains capable of utilizing hydantoin highlight potential applications in bioremediation strategies aimed at nitrogen cycling within ecosystems .

Mechanism of Action

The mechanism of action of hydantoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hydantoic acid belongs to the ureide family, sharing structural and functional similarities with several compounds. Below is a detailed comparison:

This compound vs. Hydantoin

Property This compound Hydantoin
Structure Linear (urea + glycine) Cyclic (5-membered ring)
Formula C₃H₆N₂O₃ C₃H₄N₂O₂
Synthesis From glycine + urea Cyclization of this compound
Reactivity Forms cyclic products under laser ablation Stable ring; used in anticonvulsants
Biological Role Weak inducer of urea amidolyase Found in meteorites; prebiotic relevance

This compound vs. Allantoin

Property This compound Allantoin
Structure Linear urea-glycine Cyclic diureide (two urea groups)
Formula C₃H₆N₂O₃ C₄H₆N₄O₃
Function Lab precursor Moisturizer; plant stress response
Derivation From uric acid Degradation product of purines

This compound vs. Uric Acid

Property This compound Uric Acid
Structure Linear, simple ureide Purine derivative (heterocyclic)
Formula C₃H₆N₂O₃ C₅H₄N₄O₃
Biological Role Synthetic intermediate End product of purine metabolism
Solubility Moderate in alkali Poorly soluble; forms crystals

This compound vs. Parabanic Acid

Property This compound Parabanic Acid
Structure Linear ureide Cyclic urea (imidazolidinetrione)
Reactivity Forms esters Stable; used in polymer chemistry
Applications Pharmaceutical intermediates Corrosion inhibitor

This compound vs. Formamide

Property This compound Formamide
Structure Ureidoacetic acid Simple amide (HCONH₂)
Induction Efficiency Poor inducer of urea amidolyase Strong inducer
Role in Prebiotic Chemistry Minor Hypothesized prebiotic solvent

Key Research Findings

Cyclization Mechanism : this compound cyclizes into hydantoin and 2,5-oxazolidinedione under laser ablation, with folded conformers acting as precursors .

Enzyme Induction : this compound weakly induces urea amidolyase (10–20% efficiency compared to urea), likely due to poor cellular uptake .

Synthetic Utility : Esters of this compound (methyl, propyl) are synthesized in high yields (53–58%) for pharmaceutical applications .

Safety Profile : Requires precautions (e.g., ventilation, gloves) due to irritant properties .

Biological Activity

Hydantoic acid, a derivative of hydantoin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound is synthesized through the reaction of amino acids or peptides with reactive isocyanates. This process typically involves a biphasic reaction where the isocyanate is dissolved in an organic solvent, while the amino compound is in an aqueous solution. The rapid mixing of these solutions leads to high yields of this compound .

Biological Activities

The biological activities of this compound and its derivatives can be categorized into several key areas:

1. Antimicrobial Activity
Recent studies have shown that this compound derivatives possess significant antimicrobial properties. A series of hydantoin derivative dimers have been designed and synthesized as potential broad-spectrum antibiotics targeting ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. These compounds exhibit enhanced stability and bactericidal efficacy due to their structural modifications that mimic antimicrobial peptides (AMPs) .

2. Anticancer Properties
this compound derivatives have been evaluated for their potential anticancer effects, particularly regarding their influence on drug efflux mechanisms in cancer cells. A study involving thirty hydantoin compounds demonstrated that certain derivatives significantly increased the retention of rhodamine 123 in cancer cells, indicating their potential as P-glycoprotein inhibitors. Notably, compounds like SZ-7 and AD-26 showed synergistic effects when combined with doxorubicin, enhancing its efficacy against mouse lymphoma cells .

3. Neuroprotective Effects
Hydantoins are known for their anticonvulsant properties, and this compound derivatives have been investigated for neuroprotective effects. The structural modifications within the hydantoin ring contribute to their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of hydantoin derivatives revealed that specific compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of cationic and hydrophobic groups in enhancing membrane activity and stability against bacterial strains .

Case Study 2: Cancer Cell Modulation

In a study focused on the efflux modulation capabilities of hydantoin derivatives, researchers found that certain compounds significantly increased intracellular accumulation of chemotherapeutics in resistant cancer cell lines. This suggests that structural modifications can enhance the pharmacological profile of these compounds in cancer therapy .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeObservations
SZ-7AnticancerIncreased retention of rhodamine 123
AD-26AnticancerSynergistic effect with doxorubicin
Dimer DerivativeAntimicrobialEffective against ESKAPE pathogens
Tertiary AmineNeuroprotectiveModulated neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for hydantoic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via two primary routes:

  • From uric acid : Historical methods involve alkaline degradation of uric acid, though yields are typically low due to competing side reactions .
  • From glycine and urea : A more efficient method involves reacting glycine with urea in an alkaline medium (e.g., NaOH). This one-pot synthesis avoids intermediate isolation, with yields dependent on stoichiometric ratios and reaction time .

Key parameters :

  • Alkali concentration : Excess alkali (>1.5 eq) may degrade the product.
  • Temperature : Optimal at 60–80°C; higher temperatures promote hydrolysis.
  • Workup : Acidification to pH 3–4 precipitates this compound, which is recrystallized from ethanol/water .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the urea (–NH–CO–NH–) and carboxylic acid (–COOH) moieties. Key signals include δ ~5.5 ppm (urea NH) and δ ~170 ppm (C=O) .
  • Infrared Spectroscopy (IR) : Peaks at ~3200 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1650 cm⁻¹ (amide I band) .
  • Elemental Analysis : Nitrogen content (~23.73%) validates stoichiometry; deviations >0.5% indicate impurities .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound poses moderate hazards:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • First Aid :
    • Skin contact : Wash with water for 15 minutes; monitor for irritation.
    • Ingestion : Seek medical attention; do not induce vomiting .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
  • Disposal : Incinerate via approved hazardous waste facilities .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and thermal conditions?

this compound is prone to hydrolysis and decomposition:

  • Acidic conditions (pH <3) : Carboxylic acid protonation reduces solubility, but prolonged exposure hydrolyzes the urea moiety to glycine and CO₂ .
  • Alkaline conditions (pH >9) : Deprotonation increases solubility but accelerates degradation to ammonia and glycolic acid derivatives.
  • Thermal stability : Decomposes above 150°C, forming cyanuric acid and other polycondensates. Differential Scanning Calorimetry (DSC) shows an endothermic peak at ~160°C .

Mitigation : Stabilize with antioxidants (e.g., BHT) or store in inert atmospheres .

Q. How should researchers resolve contradictions in experimental data, such as nitrogen content discrepancies?

Inconsistent nitrogen content (e.g., 17.37% observed vs. 17.49% theoretical in this compound esters) may arise from:

  • Incomplete purification : Residual solvents or side products skew elemental analysis. Re-crystallize or use column chromatography .
  • Analytical error : Calibrate equipment with standard references (e.g., acetanilide for nitrogen analysis).
  • Sample hygroscopicity : Weigh samples in anhydrous conditions to avoid water absorption .

Q. What strategies optimize the derivatization of this compound for functional group analysis?

Esterification is a common derivatization route:

  • Methyl ester synthesis : React this compound with methanol/H₂SO₄ (Fischer esterification). Yield improves with Dean-Stark traps to remove water .
  • Propyl esters : Use alkyl halides (e.g., 1-bromopropane) in DMF with K₂CO₃ as base. Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Yield optimization :

Ester TypeReagent RatioYieldMelting Point
Methyl1:1.158%97–98°C
n-Propyl1:1.0553%115–116°C

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The urea nitrogen (HOMO: −6.8 eV) is more reactive than the carboxylic group .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
  • QSPR Models : Correlate logP values (−1.2) with solubility profiles for drug delivery applications .

Q. What methodologies enhance the accuracy of this compound quantification in complex matrices?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm. Mobile phase: 0.1% TFA in water/acetonitrile (90:10) .
  • Capillary Electrophoresis (CE) : Optimize buffer pH (4.5–5.0) to separate this compound from structurally similar ureas .
  • Mass Spectrometry (MS) : ESI− mode detects [M−H]⁻ ion at m/z 117.04; validate with isotopic patterns .

Properties

IUPAC Name

2-(carbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVRXPPUJQRGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060045
Record name Glycine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydantoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14778
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000247 [mmHg]
Record name Hydantoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14778
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

462-60-2
Record name Hydantoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(aminocarbonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydantoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBAMOYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4F314U63K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydantoic acid
Reactant of Route 2
Reactant of Route 2
Hydantoic acid
Reactant of Route 3
Reactant of Route 3
Hydantoic acid
Reactant of Route 4
Reactant of Route 4
Hydantoic acid
Reactant of Route 5
Reactant of Route 5
Hydantoic acid
Reactant of Route 6
Reactant of Route 6
Hydantoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.